5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
Properties
IUPAC Name |
5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O/c19-17(26)14-9-16-23-13(8-15(18(20,21)22)25(16)24-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQTXQJERRXULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods often involve the use of acyclic reagents, which have been developed to efficiently produce these compounds on a large scale .
Chemical Reactions Analysis
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Cycloaddition Reactions: These reactions involve the formation of a ring structure by the addition of two or more unsaturated molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amides, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions (MCRs), which are favored for their efficiency and ability to generate complex structures in fewer steps. For instance, a recent study highlighted an efficient synthetic pathway using Suzuki cross-coupling reactions to introduce various substituents at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine ring system .
Anticancer Activity
One of the most promising applications of this compound class is in anticancer therapy. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory effects against various cancer cell lines. For example, compounds derived from this scaffold have been tested against MCF-7 and HCT116 cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
Pyrazolo derivatives have also shown substantial antimicrobial activity. A review of multicomponent reactions indicated that several synthesized pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The activity was assessed using standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds displaying effective inhibition comparable to conventional antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and proteins, disrupting their normal function and leading to the desired biological effects . For example, it can inhibit the activity of carboxylesterase, translocator protein, and PDE10A, among others .
Comparison with Similar Compounds
Substituent Variations at Position 5
Key Insights :
Functional Group Variations at Position 2
Key Insights :
Trifluoromethyl Group at Position 7
The CF₃ group is a conserved feature across analogs, contributing to:
Derivatization Potential
Physicochemical Data
| Property | Target Compound | 5-(4-Methoxyphenyl)-7-CF₃ Carboxamide |
|---|---|---|
| Molecular Weight | 447.80 | 447.80 |
| logP (Predicted) | ~4.2 | ~3.8 |
| Solubility (aq., μg/mL) | <10 | 20–50 |
| Stability | Moisture-sensitive | Stable under ambient conditions |
Biological Activity
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H13ClF3N3O
- Molecular Weight : 375.73 g/mol
- CAS Number : 865424-05-1
The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its potential as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway.
Inhibition of DHODH
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit PfDHODH, an enzyme critical for Plasmodium falciparum survival. The inhibition mechanism involves binding to the active site of the enzyme, thereby disrupting pyrimidine synthesis essential for DNA replication and cell division in malaria parasites .
Antimalarial Activity
The compound has shown promising antimalarial properties. In vitro assays indicate that it can inhibit the growth of Plasmodium falciparum with moderate potency. For instance, one study reported about 30% inhibition at a concentration of 50 µM . This suggests potential for development into a therapeutic agent against malaria.
Anticancer Potential
In addition to its antimalarial effects, there is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. Compounds structurally related to 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been shown to induce apoptosis in various cancer cell lines . The mechanism appears to involve interference with cell cycle progression and induction of oxidative stress.
Study 1: Inhibition Assays
A study assessing various pyrazolo[1,5-a]pyrimidine derivatives found that compounds similar to 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited varying degrees of DHODH inhibition. The results indicated that modifications to the naphthyl and trifluoromethyl groups significantly influenced inhibitory potency .
| Compound | DHODH Inhibition (%) at 50 µM |
|---|---|
| Compound A | 30% |
| Compound B | 15% |
| Compound C | No significant inhibition |
Study 2: Cytotoxicity in Cancer Cell Lines
In another study focused on cancer therapy, derivatives were tested against FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin .
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Compound A | 25 | 40 |
| Compound B | 30 | 35 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
